molecular formula C14H30O3P- B14351692 Hexyl octylphosphonate CAS No. 90860-85-8

Hexyl octylphosphonate

Cat. No.: B14351692
CAS No.: 90860-85-8
M. Wt: 277.36 g/mol
InChI Key: KRYRFQWDQJYIHN-UHFFFAOYSA-M
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Description

Hexyl octylphosphonate is an organophosphorus compound that belongs to the class of alkylphosphonic esters. These compounds are characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom. This compound is particularly notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexyl octylphosphonate can be synthesized through the transesterification reaction of alkylphosphonic acids. This involves the reaction of hexylphosphonic acid with octanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid to proceed efficiently .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The McKenna procedure, which involves the use of bromotrimethylsilane followed by methanolysis, is also commonly employed for the large-scale production of phosphonic acids .

Chemical Reactions Analysis

Types of Reactions

Hexyl octylphosphonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Hexylphosphonic acid and octanol.

    Oxidation: Phosphonic acid derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Hexyl octylphosphonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Dibutyl phosphonate
  • Dihexyl phosphonate
  • Dioctyl phosphonate
  • Didecyl phosphonate

Uniqueness

Hexyl octylphosphonate is unique due to its mixed alkyl chain lengths, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring amphiphilic characteristics, such as surfactants and emulsifiers .

Conclusion

This compound is a versatile compound with significant applications in various scientific and industrial fields. Its unique chemical properties and ability to undergo a range of reactions make it a valuable tool in research and industry.

Properties

CAS No.

90860-85-8

Molecular Formula

C14H30O3P-

Molecular Weight

277.36 g/mol

IUPAC Name

hexoxy(octyl)phosphinate

InChI

InChI=1S/C14H31O3P/c1-3-5-7-9-10-12-14-18(15,16)17-13-11-8-6-4-2/h3-14H2,1-2H3,(H,15,16)/p-1

InChI Key

KRYRFQWDQJYIHN-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCP(=O)([O-])OCCCCCC

Origin of Product

United States

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